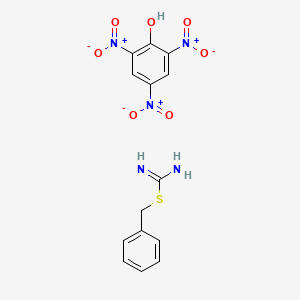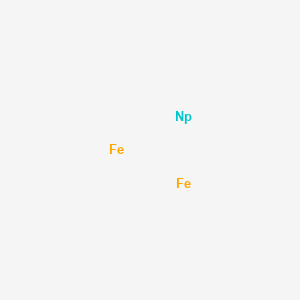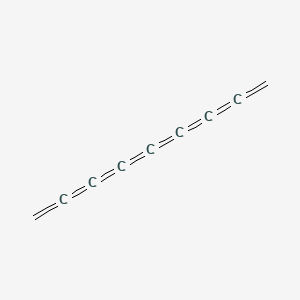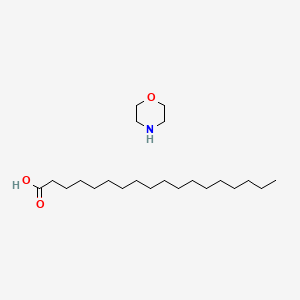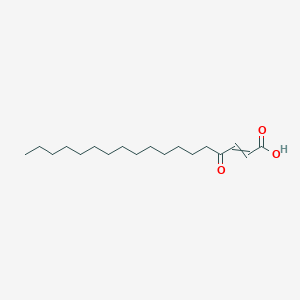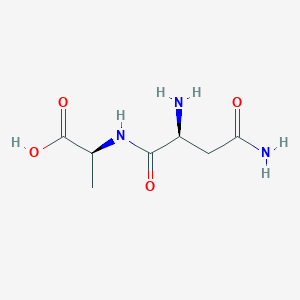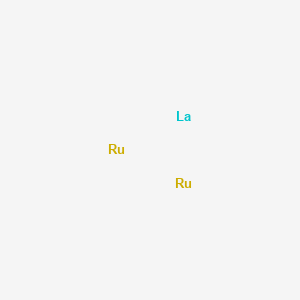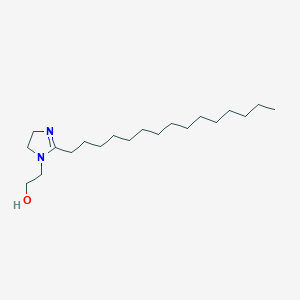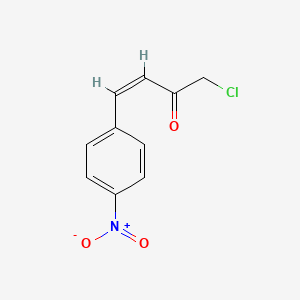
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one is an organic compound with a molecular formula of C10H8ClNO3 It is a derivative of benzalacetone, featuring a nitrophenyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. For this compound, 4-nitrobenzaldehyde and 1-chloro-3-butanone are used as starting materials. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted techniques. Microwave irradiation has been shown to significantly reduce reaction times and improve yields. This method involves the use of microwave reactors to heat the reaction mixture, leading to faster and more efficient synthesis .
化学反応の分析
Types of Reactions
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s activity is influenced by its ability to form hydrogen bonds and van der Waals interactions with target molecules .
類似化合物との比較
Similar Compounds
(E)-4-(4-nitrophenyl)but-3-en-2-one: This is a geometric isomer of (Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one, differing in the spatial arrangement of substituents around the double bond.
4-(2-nitrophenyl)but-3-en-2-one: This compound has a nitrophenyl group in a different position on the butenone backbone
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activities. Its specific geometric configuration also influences its reactivity and interactions with other molecules.
特性
CAS番号 |
13605-49-7 |
|---|---|
分子式 |
C10H8ClNO3 |
分子量 |
225.63 g/mol |
IUPAC名 |
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8ClNO3/c11-7-10(13)6-3-8-1-4-9(5-2-8)12(14)15/h1-6H,7H2/b6-3- |
InChIキー |
PRXQMYGDDZPSBF-UTCJRWHESA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\C(=O)CCl)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)CCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


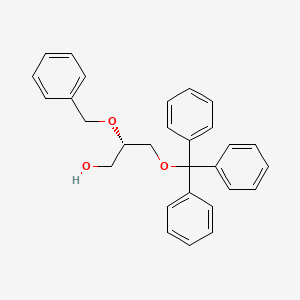
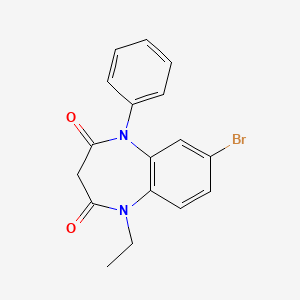
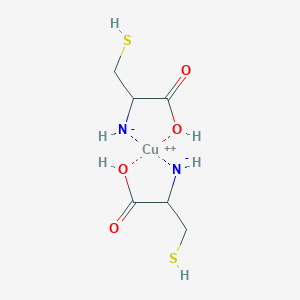
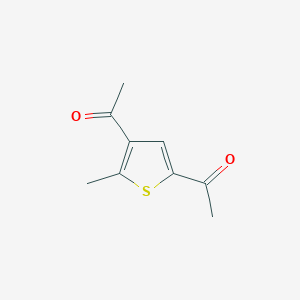
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
